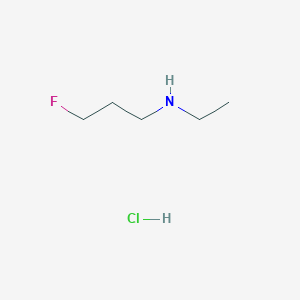
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one: is a complex organic compound with a unique structure that includes a fused bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,3aS,7aR)-3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
- (3R,3aR,7aS)-Dill ether
- (3R,4S,8S)-3,9-Epoxy-1-p-menthene
Uniqueness
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one is unique due to its specific stereochemistry and the presence of a fused bicyclic system. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R,6S,7S)-9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-3-9-4-6(5-11-9)8(7)9/h6,8H,1-5H2/t6-,8-,9-/m1/s1 |
Clave InChI |
VKNDICNEHKMNHR-FTLITQJKSA-N |
SMILES isomérico |
C1CC(=O)[C@H]2[C@@H]3C[C@@]2(C1)OC3 |
SMILES canónico |
C1CC(=O)C2C3CC2(C1)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)

amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)









